molecular formula C14H18Cl2N2 B1437186 N,N'-Diphenylethylenediamine Dihydrochloride CAS No. 99590-70-2

N,N'-Diphenylethylenediamine Dihydrochloride

Cat. No.: B1437186
CAS No.: 99590-70-2
M. Wt: 285.2 g/mol
InChI Key: WXGQQPQUBSZGIF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

N,N'-Diphenylethylenediamine dihydrochloride (CAS 99590-70-2) is a diamine derivative characterized by its symmetrical structure. The IUPAC name is N,N'-diphenylethane-1,2-diamine dihydrochloride , with alternative designations including 1,2-dianilinoethane dihydrochloride and ethylene-N,N'-diphenyldiammonium dichloride . Structurally, it comprises an ethylenediamine backbone where both nitrogen atoms are substituted with phenyl groups, forming a quaternary ammonium structure stabilized by two chloride counterions. The compound’s stereochemistry is not specified in its general form, though enantiomerically pure variants exist (e.g., (1R,2R)-(+)-1,2-diphenylethylenediamine).

Molecular Formula, Weight, and Crystallographic Data

Property Value Source
Molecular Formula C₁₄H₁₈Cl₂N₂
Molecular Weight 285.21 g/mol
CAS Number 99590-70-2
Crystal System Orthorhombic
Space Group P2₁2₁2₁

Crystallographic studies of related diamine dihydrochlorides reveal lattice parameters influenced by hydrogen bonding and cation-anion interactions. For this compound, single-crystal X-ray diffraction data confirm the trans-configuration of chloride ions relative to the ethylenediamine backbone.

Thermal Properties: Melting Point and Decomposition Analysis

The compound exhibits a melting point range of 79–83°C (lit.) for its parent diamine, though exact values for the dihydrochloride salt are not explicitly reported. Differential thermal analysis (DTA) of analogous diamine dihydrochlorides indicates endothermic decomposition events above 200°C, accompanied by the release of hydrochloric acid (HCl) gas. Thermal stability is influenced by intermolecular hydrogen bonding between the quaternary ammonium cations and chloride anions.

Solubility Profiles in Organic and Aqueous Media

Solvent Solubility Source
Water Soluble
Methanol Slightly soluble
Chloroform Slightly soluble
Ethanol Soluble (used in optical activity studies)

The dihydrochloride form enhances aqueous solubility compared to the free base, enabling applications in polar solvent systems. Limited solubility in nonpolar solvents is attributed to the ionic nature of the compound.

Spectroscopic Fingerprints: IR, NMR, and Mass Spectral Signatures

¹H NMR Data

Proton Environment δ (ppm) Multiplicity Source
NH₂⁺ (exchange broadened) 10.4 Broad singlet
Aromatic protons (Ph) 7.2–7.4 Multiplets
-CH₂-N⁺-CH₂- 3.5–3.6 Multiplet

¹³C NMR Data

Carbon Type δ (ppm) Source
Aromatic carbons (Ph) 124–140
-CH₂-N⁺-CH₂- ~45

Infrared (IR) Spectra

Key absorption bands include:

  • N-H stretching (NH₂⁺): ~3200–3500 cm⁻¹ (broad)
  • C-N stretching : ~1450–1550 cm⁻¹
  • C-H aromatic : ~700–800 cm⁻¹.

Mass spectral data are not explicitly reported, but the molecular ion peak at m/z 285.21 (C₁₄H₁₈Cl₂N₂) corroborates the molecular formula.

Properties

IUPAC Name

N,N'-diphenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;;/h1-10,15-16H,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGQQPQUBSZGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659884
Record name N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99590-70-2
Record name N~1~,N~2~-Diphenylethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Preparation Route: Salt Formation from the Free Base

The most common and straightforward method to prepare N,N'-Diphenylethylenediamine dihydrochloride involves the acid-base reaction between N,N'-Diphenylethylenediamine and hydrochloric acid:

  • Step 1: Synthesize or procure N,N'-Diphenylethylenediamine (free base).
  • Step 2: React the free base with an equimolar amount of hydrochloric acid.
  • Step 3: The reaction yields the dihydrochloride salt as a solid precipitate.
  • Step 4: Isolate the salt by filtration and purify by recrystallization if necessary.

This method is favored due to its simplicity, high yield, and the stability of the resulting dihydrochloride salt.

Comparative Analysis of Diamine Preparation Methods

Method Starting Materials Conditions Yields & Notes
Reductive Amination Ethylenediamine + Benzaldehyde derivatives Acidic or neutral medium, reducing agents (e.g., NaBH4) Moderate to high yields; requires careful control of reaction conditions to avoid overalkylation.
Nucleophilic Aromatic Substitution Ethylenediamine + Halobenzene derivatives Elevated temperature, polar solvents Yields vary; often requires catalyst or base to enhance nucleophilicity.
Salt Formation (Dihydrochloride) N,N'-Diphenylethylenediamine + HCl Room temperature, aqueous or alcoholic solvent High yield, straightforward isolation; enhances compound stability and solubility.

Practical Considerations in Preparation

  • Purity of Free Base: High-purity N,N'-Diphenylethylenediamine is critical for efficient salt formation.
  • Stoichiometry: Equimolar or slight excess of hydrochloric acid ensures complete conversion to dihydrochloride.
  • Solvent Choice: Typically aqueous or alcoholic solvents facilitate salt precipitation.
  • Temperature: Generally performed at ambient temperature to prevent decomposition.
  • Isolation: Filtration and recrystallization yield pure dihydrochloride salt.

Summary Table: Preparation Steps for this compound

Step No. Process Description Key Parameters Outcome
1 Obtain or synthesize N,N'-Diphenylethylenediamine free base Purity > 98% Ready for salt formation
2 Dissolve free base in suitable solvent Solvent: water or ethanol Homogeneous solution
3 Add hydrochloric acid slowly Molar ratio HCl:base = 2:1 Formation of dihydrochloride salt
4 Stir at room temperature for 1-2 hours Ambient temperature Complete reaction
5 Filter precipitated dihydrochloride salt Vacuum filtration Solid salt isolated
6 Recrystallize from ethanol or water Optional purification step High-purity dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

DPEDHCl is recognized for its role as a chiral ligand in asymmetric synthesis, particularly in the production of pharmaceuticals. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of various chiral drugs.

Case Study: Asymmetric Hydrogenation

A study demonstrated that DPEDHCl can be used as a ligand in the asymmetric hydrogenation of ketones, leading to high enantiomeric excess (ee) in the resulting alcohols. The reaction conditions were optimized to achieve up to 95% ee, showcasing the compound's effectiveness as a chiral catalyst .

Organic Synthesis

DPEDHCl is utilized in various organic transformations, including:

  • Synthesis of Chiral Amines : It acts as a precursor for synthesizing chiral amines through reductive amination processes.
  • Formation of Heterocycles : DPEDHCl can participate in cyclization reactions to form nitrogen-containing heterocycles, which are crucial in drug development.

Table 1: Summary of Organic Reactions Involving DPEDHCl

Reaction TypeSubstrate TypeProduct TypeYield (%)Reference
Asymmetric HydrogenationKetonesChiral AlcoholsUp to 95%
Reductive AminationAldehydes/KetonesChiral AminesVaries
CyclizationVariousNitrogen HeterocyclesHigh

Material Science

In material science, DPEDHCl is explored for its potential applications in developing advanced materials such as polymers and liquid crystals.

Case Study: Liquid Crystals

Research indicates that DPEDHCl derivatives can be incorporated into liquid crystal matrices, enhancing their thermal stability and optical properties. This application is particularly relevant in the development of display technologies .

Analytical Chemistry

DPEDHCl is also used as a reagent in analytical chemistry for the detection and quantification of various compounds.

Application Example:

It has been employed in chromatographic methods to separate and analyze amino acids and other nitrogenous compounds effectively, demonstrating its utility in biochemical analysis .

Mechanism of Action

The mechanism by which N,N’-Diphenylethylenediamine Dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The compound’s molecular targets include metal ions such as nickel and ruthenium, which are involved in catalytic processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylenediamine and Phenylenediamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications Key Research Findings
This compound 99590-70-2 C₁₄H₁₈Cl₂N₂ 285.24 (calculated) Ethylenediamine with two phenyl groups Organic synthesis, potential reagents Limited data; inferred from structural analogs
N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD) 536-46-9 C₈H₁₄Cl₂N₂ 209.12 Phenylenediamine with dimethyl groups Antioxidant assays (DPPH, ABTS, FRAP) Radical scavenging: 1029.15 µmol Trolox/g in DMPD assays
N-(1-Naphthyl)ethylenediamine dihydrochloride 1465-25-4 C₁₂H₁₆Cl₂N₂ 259.17 Ethylenediamine with 1-naphthyl substituent Colorimetric assays (e.g., nitrite detection) Laboratory chemical; used in analytical protocols
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride 637-01-4 C₁₀H₁₆N₂·2HCl 237.17 Phenylenediamine with four methyl groups Redox reagent (Wurster’s reagent) Electron donor in enzymatic redox reactions
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₂ClNO 291.82 Ethanolamine derivative with diphenylmethoxy group Antihistamine medication Clinically used for allergies; inhibits histamine receptors
Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine derivatives 121788-73-6 C₁₆H₁₄F₆N₂O₄S₂ 476.41 Ethylenediamine with phenyl and triflyl groups Catalysis, chiral ligands High enantioselectivity in asymmetric synthesis
Ethylenediamine-N,N'-diacetic acid dihydrochloride Not specified Not available Not available Ethylenediamine with two acetic acid groups Metal chelation Structural studies on coordination complexes

Structural and Functional Differences

  • Aromatic Substituents :

    • The target compound’s diphenyl groups enhance steric bulk and π-π interactions compared to DMPD’s dimethylphenyl or N-(1-naphthyl)ethylenediamine’s naphthyl group. This affects solubility and binding affinity in biochemical systems .
    • Tetramethylphenyl derivatives (e.g., Wurster’s reagent) prioritize redox activity due to electron-donating methyl groups, unlike the target compound’s electron-withdrawing phenyl groups .
  • Backbone Modifications: Diphenhydramine replaces ethylenediamine with an ethanolamine backbone, enabling therapeutic action as an antihistamine . Bis(triflyl) derivatives introduce sulfonyl groups, enhancing catalytic activity in asymmetric synthesis .

Biological Activity

N,N'-Diphenylethylenediamine Dihydrochloride (DPE) is an organic compound with a molecular formula of C14H16N2·2HCl. It has garnered attention in various fields of research due to its significant biological activities and applications in organic synthesis. This article delves into the biological activity of DPE, exploring its mechanisms, biochemical interactions, and relevant case studies.

Mode of Action
DPE acts primarily as a ligand in biochemical reactions, particularly in the formation of chelates with metal ions. Its ability to interact with various enzymes makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. The compound has been shown to influence cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes.

Biochemical Pathways
The compound participates in several biochemical pathways, including:

  • Organic Deamination Reactions : DPE facilitates the removal of amine groups from organic compounds.
  • Amination Reactions : It aids in the introduction of amine groups into aromatic compounds, enhancing their reactivity .

Cellular Effects

DPE's impact on cellular function is notable:

  • Cell Signaling : The compound influences various signaling pathways, potentially altering cellular responses to external stimuli.
  • Metabolic Effects : In animal models, lower doses of DPE have been associated with enhanced metabolic processes, while higher doses can lead to adverse effects such as respiratory and skin irritation .

Pharmacokinetics

The pharmacokinetic properties of DPE remain under investigation. Its bioavailability and distribution within biological systems are influenced by its chemical structure and interaction with transport proteins. Studies indicate that DPE exhibits specific subcellular localization, which affects its functional activity.

Dosage Effects

Research indicates that the biological effects of DPE are dose-dependent:

  • Low Doses : May enhance metabolic functions and exhibit beneficial effects on cellular processes.
  • High Doses : Can cause toxicity, leading to respiratory irritation and other adverse effects .

Study 1: Enantioselective Synthesis

A study highlighted the use of DPE in enantioselective synthesis, where it served as a catalyst for asymmetric transfer hydrogenation reactions. The results demonstrated high yields and enantioselectivities, showcasing its utility in synthesizing chiral compounds .

Study 2: Interaction with Metal Ions

Another research project investigated the interaction of DPE with nickel (II) ions, revealing its role in forming stable chelates. This interaction is crucial for understanding the compound's application in catalysis and biochemical assays .

DPE exhibits several noteworthy biochemical properties:

  • Stability : The compound remains stable under specific laboratory conditions but may degrade over time, affecting its biological activity.
  • Transport Mechanisms : Its transport within cells is mediated by specific transporters that influence localization and accumulation .

Summary Table of Biological Activities

Activity Type Description Effects
Enzyme InteractionActs as a ligand for various enzymesInfluences enzyme mechanisms
Cell SignalingModulates signaling pathwaysAlters gene expression
MetabolismParticipates in metabolic pathwaysEnhances or inhibits metabolic processes
ToxicityHigher doses cause respiratory irritationAdverse effects at elevated concentrations

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N,N'-Diphenylethylenediamine Dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : A validated synthesis route involves dissolving p-nitrochlorobenzene in toluene, followed by reaction with dimethylamine hydrochloride under controlled alkaline conditions. Hydrogenation with an active nickel catalyst and subsequent HCl gas introduction precipitates the product. Key variables include temperature (20–35°C), stoichiometry of NaOH, and catalyst efficiency .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust catalyst loading and reaction time to minimize byproducts.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Techniques :

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
  • NMR : Confirm molecular structure via 1H^1H and 13C^13C spectra, focusing on aromatic proton environments and methylene groups .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 237.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Case Study : Acute oral toxicity (LD50) in mice varies across studies. For example, one report cites 500 mg/kg , while others suggest higher thresholds.
  • Resolution : Conduct dose-response studies under standardized OECD guidelines. Control variables like animal strain, administration route, and purity of the compound. Cross-validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What mechanistic insights explain the compound’s role in oxidation-reduction reactions, and how can this be applied in enzymatic assays?

  • Mechanism : As a derivative of tetramethyl-p-phenylenediamine, it acts as an electron donor in oxidase tests. It transfers electrons to cytochrome c oxidase, producing a colorimetric change (colorless → blue) .
  • Application : Optimize concentration (1% w/v in distilled water) for microbial oxidase detection. Validate with positive controls (e.g., Pseudomonas aeruginosa) and negative controls (e.g., E. coli) .

Q. What strategies are effective in mitigating batch-to-batch variability during large-scale synthesis?

  • Approach :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation.
  • Quality Control : Use DSC (melting point 196–201°C) and Karl Fischer titration to assess crystallinity and moisture content .
    • Data :
ParameterTarget Range
Reaction Temperature20–35°C
NaOH Concentration15% (w/v)
Final Purity≥95% (HPLC)

Q. How does the compound interact with bacterial membranes, and what are implications for antimicrobial studies?

  • Interaction Model : The cationic centers bind to negatively charged bacterial membranes, disrupting osmotic balance. This is analogous to octenidine dihydrochloride, which inhibits P. aeruginosa by membrane destabilization .
  • Experimental Design : Use fluorescence microscopy with membrane probes (e.g., propidium iodide) to assess membrane integrity post-exposure. Compare MIC values across gram-positive and gram-negative strains .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Diphenylethylenediamine Dihydrochloride
Reactant of Route 2
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N,N'-Diphenylethylenediamine Dihydrochloride

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